molecular formula C22H24ClF2N3O4S2 B2508213 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216831-65-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2508213
CAS No.: 1216831-65-0
M. Wt: 532.02
InChI Key: ATBWEZOEDWCULB-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of fluorine atoms, a benzothiazole ring, and a morpholine moiety

Scientific Research Applications

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorine atoms, and subsequent functionalization with the morpholine and methanesulfonyl groups. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O4S2.ClH/c1-33(29,30)19-6-3-2-5-16(19)21(28)27(8-4-7-26-9-11-31-12-10-26)22-25-20-17(24)13-15(23)14-18(20)32-22;/h2-3,5-6,13-14H,4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBWEZOEDWCULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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